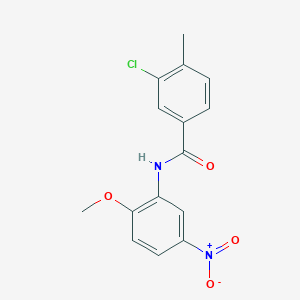
N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide, also known as CMMP, is a pyrazole-based compound that has been the subject of extensive scientific research. This compound has been found to have a wide range of potential applications in the fields of medicine and biotechnology, and its unique chemical structure has made it an attractive target for drug development and other research endeavors.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to inhibit the activity of several key enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the progression of cancer.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to have anti-inflammatory and analgesic effects. Studies have also shown that N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide can improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is its unique chemical structure, which makes it an attractive target for drug development and other research endeavors. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain laboratory settings.
Orientations Futures
There are many potential future directions for research on N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide. One area of interest is the development of new cancer therapies based on N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide and other pyrazole-based compounds. Other potential areas of research include the development of new anti-inflammatory and analgesic agents, as well as the investigation of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide's potential as a treatment for diabetes and other metabolic disorders. Overall, the unique properties of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide make it a promising target for future scientific research.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is a complex process that involves several steps. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 4-methyl-1H-pyrazole-1-carboxamide in the presence of a base such as triethylamine to form the final product, N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been the subject of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. One of the most promising applications of N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is as a potential anticancer agent. Studies have shown that N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-6-14-16(7-8)12(17)15-10-5-9(13)3-4-11(10)18-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEXXIZZMCJYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)

![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)



![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)
